N-(4-Amino-2-chlorophenyl)tetrahydro-2H-pyran-4-carboxamide
Description
Properties
IUPAC Name |
N-(4-amino-2-chlorophenyl)oxane-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2/c13-10-7-9(14)1-2-11(10)15-12(16)8-3-5-17-6-4-8/h1-2,7-8H,3-6,14H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDUWJUMYMWEYAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)NC2=C(C=C(C=C2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Amino-2-chlorophenyl)tetrahydro-2H-pyran-4-carboxamide typically involves multiple steps, starting with the preparation of the tetrahydropyran ring. One common method includes the reaction of 4-chloroaniline with tetrahydropyran-4-carboxylic acid chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions: N-(4-Amino-2-chlorophenyl)tetrahydro-2H-pyran-4-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be performed using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions often involve the use of alkyl halides and strong bases.
Major Products Formed:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions typically yield amines or alcohols.
Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
N-(4-Amino-2-chlorophenyl)tetrahydro-2H-pyran-4-carboxamide has been investigated for its potential therapeutic effects, particularly as an anticancer agent. Its structure allows for interactions with various biological targets, making it a candidate for drug development.
Case Study: Anticancer Activity
A study demonstrated that derivatives of tetrahydropyran compounds exhibit significant inhibitory effects on cancer cell lines, particularly glioblastoma. The compound's ability to inhibit kinase pathways associated with cancer progression has been highlighted as a key mechanism of action .
Enzyme Inhibition Studies
The compound has shown promise in enzyme inhibition studies, which are crucial for understanding its potential as a therapeutic agent. Research indicates that this compound may inhibit specific kinases involved in cancer signaling pathways.
Mechanism of Action
The amino group and the chlorophenyl moiety contribute to the compound's binding affinity to target enzymes, modulating their activity and potentially leading to reduced tumor growth .
The biological activities of this compound extend beyond anticancer properties. It has been studied for:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antibacterial properties, making it a candidate for further exploration in infectious disease treatment .
- Neuropharmacology : Given its structural features, there is potential for applications in neuropharmacology, particularly concerning disorders where kinase signaling plays a role.
Research Findings
Recent findings indicate that modifications to the tetrahydropyran structure can enhance the biological activity of related compounds. For instance, derivatives with additional functional groups have shown improved potency against various cancer cell lines while maintaining low toxicity profiles against normal cells .
Mechanism of Action
The mechanism by which N-(4-Amino-2-chlorophenyl)tetrahydro-2H-pyran-4-carboxamide exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the chlorophenyl group can engage in hydrophobic interactions. These interactions can modulate biological pathways and lead to the desired therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural versatility of tetrahydro-2H-pyran-4-carboxamide derivatives allows for extensive modifications, influencing physicochemical properties and biological activity. Below is a comparative analysis of key analogues:
Positional Isomers of the Aromatic Ring
- N-(3-Amino-4-chlorophenyl)tetrahydro-2H-pyran-4-carboxamide (CAS: 1220020-72-3): This positional isomer shifts the amino and chloro groups to the 3- and 4-positions, respectively. While molecular weight remains similar (~253 g/mol), the altered substitution pattern may affect hydrogen-bonding capacity and target binding. No direct activity data are reported, but such changes are known to influence receptor affinity in kinase inhibitors .
- However, this compound is classified as an irritant, suggesting reactive byproducts or instability .
Substitutions on the Pyran Ring
- N-(3-Chloro-4-methylphenyl)-4-(4-fluorophenyl)-N-methyltetrahydro-2H-pyran-4-carboxamide: Incorporation of a 4-fluorophenyl group into the pyran ring introduces steric bulk and electronic effects, which could modulate kinase selectivity.
- 4-({[4-(4-Chlorophenoxy)phenyl]sulfanyl}methyl)-N-hydroxytetrahydro-2H-pyran-4-carboxamide: The hydroxamic acid group (N-hydroxy) enhances metal-chelating properties, making this derivative relevant for protease or histone deacetylase (HDAC) inhibition. The sulfanyl-phenoxy substituent increases molecular weight (MW: ~425 g/mol) and may impact solubility .
Complex Functional Group Additions
- N-(6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide (MW: 438.9): The carbazole moiety introduces planar aromaticity, favoring intercalation or π-stacking interactions with DNA or protein targets.
- N-(4-(3-(4-Fluorophenyl)ureido)phenyl)-N-methyltetrahydro-2H-pyran-4-carboxamide (MW: 371.41): The ureido linker adds hydrogen-bond acceptors and donors, enhancing interactions with proteases or GPCRs. Fluorine substitution improves metabolic stability and bioavailability .
Data Table: Key Structural and Functional Comparisons
Structure-Activity Relationship (SAR) Insights
- Aromatic Substitutions: The position of amino and chloro groups on the phenyl ring critically impacts target engagement. Para-amino substituents (as in the target compound) are often optimal for hydrogen bonding, while meta-substitutions may reduce potency .
- Pyran Modifications: Fluorine or methoxy groups on the pyran ring enhance electron-withdrawing or donating effects, influencing binding to enzymes like PIP5K or adenovirus proteases .
Biological Activity
N-(4-Amino-2-chlorophenyl)tetrahydro-2H-pyran-4-carboxamide is a synthetic compound with notable biological activities, particularly in the context of medicinal chemistry. This article delves into its biological activity, mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.
Chemical Structure and Properties
The molecular formula of this compound is C₁₂H₁₅ClN₂O₂, with a molar mass of 254.71 g/mol. The compound features a tetrahydro-2H-pyran ring, an amino group, and a chloro group on the aromatic ring, which are critical for its biological activity.
The biological activity of this compound can be attributed to its functional groups:
- Amino Group : Participates in nucleophilic substitution reactions.
- Carboxamide Group : Can undergo hydrolysis under various conditions.
- Chloro Substituent : May engage in nucleophilic displacement reactions.
Research indicates that this compound acts as a selective agonist for cannabinoid receptors, especially CB2 receptors, which are involved in pain modulation and anti-inflammatory responses. This suggests potential therapeutic applications in treating inflammatory and neuropathic pain conditions.
Antiviral Activity
Recent studies have highlighted the effectiveness of this compound analogues against human adenovirus (HAdV). For instance, certain derivatives demonstrated sub-micromolar potency against HAdV while maintaining low cytotoxicity, indicating their potential as antiviral agents .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. It shows significant activity against various bacterial strains, suggesting its utility as an antibacterial agent. Comparative studies indicate that it exhibits superior efficacy against methicillin-resistant Staphylococcus aureus (MRSA) compared to traditional antibiotics like ciprofloxacin .
Comparative Analysis with Related Compounds
A comparative analysis reveals structural and functional similarities with other compounds in the same class. The following table summarizes key attributes:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| N-(5-Amino-2-chlorophenyl)tetrahydro-2H-pyran-4-carboxamide | Similar tetrahydropyran structure | Potentially different receptor selectivity |
| GW842166X | Contains tetrahydropyran moiety with trifluoromethyl substitution | Studied for analgesic properties |
| 2-[(2,4-Dichlorophenyl)amino]-N-(tetrahydro-2H-pyran) | Dichlorophenyl group instead of mono-chloro | Investigated as a selective CB receptor agonist |
The unique substitution pattern of this compound enhances its selectivity for cannabinoid receptors compared to similar compounds.
Case Studies and Research Findings
- Analgesic Studies : In preclinical trials, this compound demonstrated significant analgesic effects in models of inflammatory pain. The compound's action was linked to its interaction with CB2 receptors, leading to reduced pain signaling pathways.
- Antiviral Mechanisms : A study on its analogues revealed that certain derivatives effectively inhibit HAdV by targeting DNA replication processes. For example, one derivative showed an IC50 value of 0.27 μM against HAdV with minimal cytotoxicity .
- Antimicrobial Efficacy : In vitro studies showed that this compound exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria, outperforming conventional treatments in some cases .
Q & A
Basic: What are common synthetic routes for N-(4-Amino-2-chlorophenyl)tetrahydro-2H-pyran-4-carboxamide?
The synthesis typically involves coupling tetrahydro-2H-pyran-4-carboxylic acid derivatives with substituted anilines. Key steps include:
- Activation of the carboxylic acid : Use coupling agents like EDCl/HOBt or CDI to form an active ester intermediate.
- Amide bond formation : React the activated intermediate with 4-amino-2-chloroaniline under inert conditions (e.g., nitrogen atmosphere) .
- Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures to isolate the product.
Advanced: How can computational tools optimize synthetic routes for this compound?
- Retrosynthetic analysis : Identify feasible precursors (e.g., tetrahydro-2H-pyran-4-carbonyl chloride and 4-amino-2-chloroaniline) using databases like Reaxys .
- Condition optimization : Simulate reaction parameters (solvent polarity, temperature) to maximize yield. Molecular dynamics can model steric hindrance in the amidation step .
Basic: What spectroscopic methods are used for structural characterization?
- NMR : and NMR confirm the amide bond (δ ~7.5–8.0 ppm for aromatic protons, δ ~165–170 ppm for carbonyl carbons) .
- X-ray crystallography : Resolves bond lengths and angles (e.g., C–N bond ~1.35 Å in the amide group) .
- HPLC : Purity assessment (>98% via reverse-phase C18 columns) .
Advanced: How to resolve contradictions in crystallographic data (e.g., disorder or non-planarity)?
- Dynamic disorder : Use low-temperature (120 K) crystallography to reduce thermal motion artifacts .
- Refinement tools : Apply SHELXL with restraints for disordered atoms (e.g., chlorophenyl ring in ) .
- Comparative analysis : Cross-validate with DFT-optimized molecular geometries .
Basic: What safety protocols are critical during synthesis?
- Handling chlorinated intermediates : Use fume hoods, nitrile gloves, and avoid skin contact (P210/P201 precautions) .
- Waste disposal : Segregate halogenated byproducts for incineration to prevent environmental contamination .
Advanced: How to design derivatives with improved pharmacological properties?
- SAR studies : Modify substituents on the tetrahydro-2H-pyran ring (e.g., methyl groups for lipophilicity) or the chlorophenyl moiety (e.g., fluorination for metabolic stability) .
- In silico ADMET : Predict bioavailability using tools like SwissADME and toxicity via ProTox-II .
Basic: What analytical challenges arise in quantifying this compound in biological matrices?
- Matrix interference : Use solid-phase extraction (C18 cartridges) to isolate the compound from plasma .
- LC-MS/MS : Employ a triple quadrupole mass spectrometer with MRM transitions (e.g., m/z 295 → 154 for quantification) .
Advanced: How do computational models predict metabolic pathways?
- Aldehyde oxidase (AO) susceptibility : Density functional theory (DFT) calculates electron-deficient regions prone to oxidation .
- Metabolite identification : Molecular docking with AO (PDB: 4UHJ) predicts N-dealkylation or hydroxylation sites .
Basic: What reaction mechanisms govern amide bond formation in this synthesis?
- Nucleophilic acyl substitution : The amine attacks the electrophilic carbonyl carbon, facilitated by proton transfer via HOBt or DMAP .
- Byproduct control : Scavenge HCl with bases like DIPEA to prevent side reactions .
Advanced: How do quantum chemical calculations elucidate reaction energetics?
- Transition state analysis : Identify energy barriers using Gaussian09 with M06-2X/6-31G(d) level theory .
- Solvent effects : COSMO-RS models simulate solvent polarity impact on activation energy (e.g., DMF vs. THF) .
Basic: What crystallographic databases are authoritative for structural validation?
- Cambridge Structural Database (CSD) : Compare bond lengths/angles with entries like 2230670 .
- COD (Crystallography Open Database) : Access peer-reviewed data (e.g., β angle = 92.50° for monoclinic systems) .
Advanced: How to address low yields in scale-up synthesis?
- Flow chemistry : Improve heat/mass transfer using microreactors (e.g., Corning AFR) .
- DoE (Design of Experiments) : Optimize parameters (temperature, stoichiometry) via response surface methodology .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
